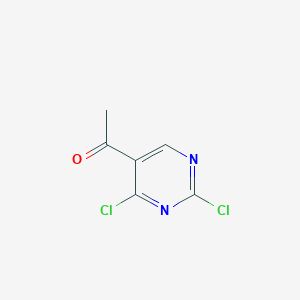

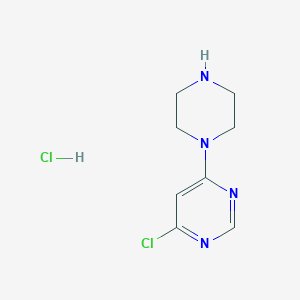

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

概要

説明

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of diethanolamine with m-chloroaniline. Other approaches include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

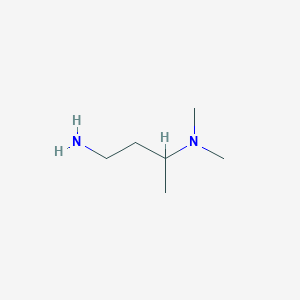

The molecular structure of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring with a chlorine atom at position 4 and a piperazine ring attached at position 6. The hydrochloride salt provides stability and solubility in water .

Physical And Chemical Properties Analysis

科学的研究の応用

- Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride can be used as a derivatization reagent for carboxyl groups on peptides. It aids in modifying and analyzing peptides, particularly during mass spectrometry-based proteomics studies .

- Summary: The compound serves as a starting reagent for synthesizing 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine derivatives. These heterocyclic compounds have diverse applications in drug discovery and medicinal chemistry .

- Summary: Researchers utilize 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride as an important organic intermediate. It contributes to the synthesis of agrochemicals, which play a crucial role in crop protection and pest management .

- Summary: The compound can be employed for carboxy group derivatization during the spectrophotometric analysis of phosphopeptides. Phosphopeptides are essential in understanding cellular signaling pathways and post-translational modifications .

- Summary: Researchers explore the compound’s potential as a building block for novel drug candidates. Its unique structure may lead to bioactive molecules targeting specific diseases .

Peptide Derivatization in Proteomics:

Synthesis of Pyrrolopyridine Derivatives:

Agrochemical Research:

Phosphopeptide Analysis:

Medicinal Chemistry:

Dyestuff Synthesis:

Safety And Hazards

特性

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULCCSIJQBLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595671 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride | |

CAS RN |

203519-89-5 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)